Antimitotic Potency: Rubropunctamine vs. Monascopyridines in Human Kidney Epithelial Cells
Rubropunctamine induces mitotic arrest at a lower concentration than the dehydrogenated pyridine derivatives, monascopyridines A and B. At 25 µmol/L, rubropunctamine (and monascorubramine) elevated the mitotic index to 20%, whereas monascopyridines A and B required 100 µmol/L to achieve only a 9% mitotic index increase [1]. This 4‑fold higher antimitotic potency per unit concentration underscores rubropunctamine's superior activity in disrupting spindle formation and causing c‑mitosis.
| Evidence Dimension | Mitotic index elevation (% of cells in mitosis) |
|---|---|
| Target Compound Data | 20% at 25 µmol/L |
| Comparator Or Baseline | Monascopyridine A and B: 9% at 100 µmol/L |
| Quantified Difference | ~2.2‑fold higher mitotic index at 4‑fold lower concentration |
| Conditions | Immortalized human kidney epithelial cells, 24‑48 h exposure, assessed by fluorescence microscopy. |
Why This Matters
For researchers studying antimitotic mechanisms, rubropunctamine offers a more potent tool than monascopyridines, enabling lower dosing and potentially reducing off‑target effects in cellular assays.
- [1] Knecht A, Humpf HU. Cytotoxic and antimitotic effects of N‑containing Monascus metabolites studied using immortalized human kidney epithelial cells. Mol Nutr Food Res. 2006;50(4-5):406-12. doi:10.1002/mnfr.200500238 View Source
